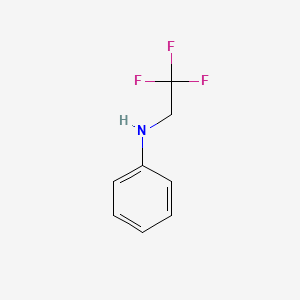

N-(2,2,2-Trifluoroethyl)aniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCPNFMGAKAAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188597 | |

| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-61-1 | |

| Record name | N-(2,2,2-Trifluoroethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Fluorinated Anilines in Organic Synthesis and Design

Fluorinated anilines are a class of organic compounds that have become indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. ontosight.ainumberanalytics.com The introduction of fluorine atoms into the aniline (B41778) structure dramatically alters its chemical and physical properties. numberanalytics.com This strategic incorporation can enhance metabolic stability, modulate basicity, and influence the binding affinity of molecules, making these compounds highly sought-after building blocks in drug design. alfa-chemistry.commdpi.com

The presence of fluorine can significantly impact a molecule's stability and biological activity. ontosight.ai In medicinal chemistry, for instance, fluorinated anilines are used as precursors for drugs with specific biological targets. ontosight.ai They are also crucial intermediates in the production of specialty chemicals and advanced materials. ontosight.ai The synthesis of fluorinated anilines can be achieved through various methods, including the hydrogenation reduction of fluorine-containing nitro compounds or through direct fluoroamination. alfa-chemistry.com

Academic Significance of the Trifluoroethyl Moiety in Organic Molecules

The trifluoroethyl group (-CH2CF3), a key feature of N-(2,2,2-Trifluoroethyl)aniline, imparts a unique set of properties to organic molecules. The trifluoromethyl group (-CF3) within this moiety is highly electronegative, influencing the electronic characteristics of the parent molecule. wikipedia.org This high electronegativity can lower the basicity of nearby functional groups, such as the amine in trifluoroethanol. wikipedia.org

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic oxidation. mdpi.comwikipedia.org This property is particularly valuable in drug design, where protecting a molecule from rapid metabolism can prolong its therapeutic effect. wikipedia.org

Furthermore, the trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This allows chemists to fine-tune the steric and electronic properties of a lead compound to optimize its biological activity. wikipedia.org The introduction of a trifluoromethyl group also tends to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.com These combined effects make the trifluoroethyl moiety a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. mdpi.com

Overview of Research Trajectories for N 2,2,2 Trifluoroethyl Aniline

Established Direct N-Trifluoroethylation Protocols

Direct N-trifluoroethylation methods provide straightforward pathways to synthesize this compound. These protocols typically involve the reaction of an aniline (B41778) with a suitable trifluoroethylating agent.

Amination Reactions with 2,2,2-Trifluoroethylating Agents

The direct amination of anilines using various 2,2,2-trifluoroethylating agents is a common approach. These agents can directly introduce the trifluoroethyl moiety onto the nitrogen atom of the aniline. Two main approaches have been utilized: reacting aryl halides with 2,2,2-trifluoroethylamine or reacting amines with trifluoroethylated reagents. rsc.org

Utilization of Trifluoroethylated Reagents in Amine Synthesis

A variety of reagents have been developed to facilitate the N-trifluoroethylation of amines. These include:

Trifluoroethyl Chloride: This gaseous reagent can react with anilines, typically under pressure and with a base, to yield the desired N-trifluoroethylated product. rsc.org

Hypervalent-Iodine–CH2CF3 Reagents: These reagents serve as electrophilic sources of the trifluoroethyl group and can react with anilines under mild conditions. rsc.org

Trifluoroacetic Acid (TFA): In the presence of a suitable reducing agent, such as a silane, trifluoroacetic acid can be used as an inexpensive and stable source for the trifluoroethyl group. nih.govresearchgate.net This method offers a practical, catalyst-free approach for the reductive trifluoroethylation of amines. nih.govresearchgate.net The reaction proceeds in conventional glassware without the need for strict exclusion of moisture or oxygen. nih.govresearchgate.net A proposed mechanism involves the reduction of in situ-generated silyl (B83357) ester intermediates. nih.gov

Fluoroalcohols: 2,2,2-Trifluoroethanol (B45653) can be used in reductive amination reactions. For instance, a catalyst-free, one-pot reductive alkylation of amines using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol has been reported. organic-chemistry.org

Catalytic Approaches to N-Trifluoroethylation

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Transition Metal-Catalyzed N-Trifluoroethylation of Anilines

A notable development in this area is the use of an iron porphyrin catalyst for the N-trifluoroethylation of anilines. rsc.orgnih.govnih.gov This one-pot reaction utilizes 2,2,2-trifluoroethylamine hydrochloride as the fluorine source and proceeds via a cascade diazotization/N-trifluoroethylation sequence in an aqueous solution. rsc.orgnih.govnih.gov The reaction is performed under an air atmosphere at room temperature. nih.gov

This method demonstrates good substrate scope, accommodating both primary and secondary anilines with a range of electronic and steric properties. rsc.orgnih.gov For instance, anilines bearing both electron-donating and electron-withdrawing groups have been successfully trifluoroethylated in moderate to high yields. nih.gov The reaction is, however, sensitive to steric hindrance. nih.gov

Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Various Anilines

| Entry | Aniline Substrate | Yield (%) |

|---|---|---|

| 1 | o-Methylaniline | 74 |

| 2 | m-Methylaniline | 72 |

| 3 | p-Methylaniline | 71 |

| 4 | Aniline | 65 |

| 5 | 2,4-Dimethoxyaniline | 82 |

| 6 | N-Methylaniline | 75 |

Reaction conditions: aniline (0.3 mmol), 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), Fe(TPP)Cl (0.9 mol%), NaNO₂, acid, in an aqueous solvent system at room temperature for 12 hours. nih.govrsc.org

A straightforward method for the N-trifluoroethylation of anilines has been developed utilizing a silver(I)-catalyzed N-H insertion reaction with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂). nih.gov This reaction is proposed to proceed through the migratory insertion of a silver carbene intermediate. nih.gov The reaction is carried out under mild conditions and demonstrates good functional group tolerance. nih.gov When amides are used as substrates under similar conditions, O-trifluoroethylation occurs, leading to trifluoroethyl imidates. nih.gov

Table 2: Silver(I)-Catalyzed N-Trifluoroethylation of Anilines

| Entry | Aniline Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Aniline | AgSbF₆ | 85 |

| 2 | 4-Methoxyaniline | AgSbF₆ | 92 |

| 3 | 4-Chloroaniline | AgSbF₆ | 78 |

| 4 | N-Methylaniline | AgSbF₆ | 88 |

General conditions: Aniline (0.5 mmol), CF₃CHN₂ (0.75 mmol), Ag(I) catalyst (5 mol%) in a suitable solvent at room temperature.

Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines (as a related fluorinated amine synthesis)

A notable method for the synthesis of α-(trifluoromethyl)arylmethylamines involves the palladium(II)-catalyzed addition of arylboroxines to imines derived from trifluoroacetaldehyde. nih.gov This approach provides a pathway to chiral trifluoromethylated amines, which are important building blocks in pharmaceutical development.

The reaction typically utilizes palladium acetate (B1210297) as the catalyst for electron-neutral or electron-rich arylboroxines. nih.govacs.org For less reactive, electron-poor arylboroxines, the addition of an ammonium (B1175870) or silver salt has been found to be crucial for promoting the reaction. nih.govacs.org The use of a chiral ligand, such as (S)-t-Bu-PyOX, allows for the enantioselective synthesis of a variety of α-trifluoromethylated amines. nih.gov This method is operationally simple and can often be performed without the strict exclusion of air and moisture. nih.gov

Under optimized conditions, this palladium-catalyzed reaction can deliver the desired α-(trifluoromethyl)arylmethylamines in good to excellent yields and with high enantioselectivity.

Table 1: Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines

| Catalyst System | Ligand | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

| Pd(OAc)₂ | (S)-t-Bu-PyOX | None | 57-91 | >92 |

| Pd(PyOx)Cl₂ | (S)-t-Bu-PyOX | AgBF₄ | 57-91 | >92 |

Data sourced from multiple studies to show a representative range. nih.govacs.org

Alternative Catalytic Systems and Metal-Free Strategies for N-Trifluoroethylation

While palladium catalysis is effective, alternative and more sustainable methods for N-trifluoroethylation are continuously being explored. These include the use of other metal catalysts and, increasingly, metal-free approaches.

One such alternative involves an iron(III) porphyrin catalyst with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. nih.gov This system has shown good substrate scope for both primary and secondary anilines and exhibits good functional group compatibility. nih.gov The reaction proceeds in an aqueous solution and does not require an inert atmosphere, making it a practical and useful protocol. nih.gov Other metal salts like AgSbF₆ and Cu[(CH₃CN)₄]PF₆ have been investigated but generally afford very poor yields in this specific transformation. nih.gov

Metal-free strategies are gaining significant attention due to their reduced cost and environmental impact. A notable metal- and additive-free approach utilizes triflic acid to catalyze the O- and S-trifluoroethylation of various cyclic amides. rsc.org This method is highly efficient, with reactions often completing in a very short time. rsc.org Another catalyst-free method involves the direct trifluoroethylation of amines using trifluoroacetic acid as a stable and inexpensive fluorine source. worktribe.comresearchgate.net This reaction can be performed in conventional glassware without the rigorous exclusion of moisture or air. worktribe.comresearchgate.net

Table 2: Comparison of Catalytic Systems for N-Trifluoroethylation

| Catalytic System | Key Features |

| Iron(III) Porphyrin | Good substrate scope, aqueous solution, no inert atmosphere required. nih.gov |

| Triflic Acid | Metal- and additive-free, highly efficient, short reaction times. rsc.org |

| Trifluoroacetic Acid | Catalyst-free, inexpensive fluorine source, practical for large-scale synthesis. worktribe.comresearchgate.net |

Synthesis of Functionalized this compound Scaffolds

The synthesis of this compound scaffolds with additional functional groups is crucial for creating diverse molecular architectures for various applications.

The addition of Grignard reagents to N-aryl hemiaminal ethers provides a versatile method for synthesizing α-substituted trifluoromethyl amines. researchgate.net Grignard reagents, being strong carbon-based nucleophiles, readily add to the electrophilic carbon of imines or their precursors. masterorganicchemistry.comyoutube.com The reaction of aryl hemiaminals with various organomagnesium halides, such as methyl, benzyl, and allyl Grignard reagents, can lead to the formation of diverse α-substituted amines. researchgate.net The diastereoselectivity of the addition can be influenced by the specific Grignard reagent and the structure of the hemiaminal. researchgate.net

2,2,2-Trifluorodiazoethane (CF₃CHN₂) is a valuable synthon for introducing the trifluoroethyl group. rsc.org It can be generated in situ from 2,2,2-trifluoroethylamine hydrochloride, which is a safer and more environmentally friendly approach compared to using pre-formed trifluoroethylating agents that can be costly, toxic, and unstable. rsc.org The in situ generated CF₃CHN₂ can then be used in various reactions, including the O- and S-trifluoroethylation of oxindoles, isoindolines, and thio-oxindoles catalyzed by triflic acid. rsc.org

An analogous and important synthetic approach involves the preparation of C-(2,2,2-trifluoroethyl)aniline isomers, where the trifluoroethyl group is attached to the aromatic ring rather than the nitrogen atom. A facile, two-step procedure has been developed for the multigram-scale synthesis of 2-, 3-, and 4-(2,2,2-trifluoroethyl)anilines. thieme-connect.com

The synthesis starts with readily available nitrophenylacetic acids. The carboxylic acid group is converted to a trifluoromethyl group by treatment with sulfur tetrafluoride. thieme-connect.com The resulting 2,2,2-trifluoroethyl-substituted nitrobenzenes are then catalytically reduced to the corresponding anilines. thieme-connect.com This method provides a reliable route to these important building blocks for drug discovery programs. thieme-connect.com

Reaction Mechanisms of N-H Insertion Catalysis

N-H insertion reactions are a powerful tool for the formation of carbon-nitrogen bonds, and this compound is a key substrate and product in such transformations. sioc-journal.cn The catalysis of these reactions often involves transition metals that form highly reactive carbene intermediates.

Iron porphyrin complexes have emerged as effective catalysts for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. nih.govrsc.orgnih.gov This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation steps. nih.govrsc.org

The proposed mechanism begins with the reaction of the iron(III) porphyrin catalyst, such as Fe(TPP)Cl (tetraphenylporphyrinatoiron(III) chloride), with sodium nitrite (B80452) in a weak acid environment. nih.govresearchgate.net This generates an iron(III) nitro complex, Fe(III)TPP(NO₂), which is then reduced to a ferrous nitrosyl complex, Fe(II)TPP(NO). nih.gov The formation of this Fe(II)TPP(NO) intermediate has been confirmed by ESR spectroscopy. nih.gov

Simultaneously, 2,2,2-trifluoroethylamine hydrochloride reacts with sodium nitrite to form 2,2,2-trifluorodiazoethane (CF₃CHN₂). nih.gov The highly reactive ferrous nitrosyl complex, Fe(II)TPP(NO), is susceptible to attack by the in situ generated trifluorodiazoethane. This leads to the formation of a key iron-carbene intermediate. nih.gov The final step involves the nucleophilic attack of an aniline on this iron-carbene species, which generates the N-trifluoroethylated aniline product and regenerates the active catalyst for the next cycle. nih.gov

Studies on the substrate scope have shown that anilines with electron-donating groups on the phenyl ring tend to give higher yields compared to those with electron-withdrawing groups. nih.gov This suggests that the nucleophilic attack of the aniline on the iron-carbene intermediate is a crucial rate-determining step, with more electron-rich anilines being more reactive nucleophiles. nih.gov

Table 1: Effect of Substituents on Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines

| Entry | Aniline Substrate | Substituent Type | Yield (%) |

| 1 | o-methyl aniline | Electron-donating | 78 |

| 2 | p-methoxy aniline | Electron-donating | 93 |

| 3 | p-chloro aniline | Electron-withdrawing | 65 |

| 4 | p-nitro aniline | Strongly Electron-withdrawing | 45 |

Data compiled from research on iron porphyrin-catalyzed N-trifluoroethylation reactions. nih.gov

Silver(I) catalysts provide an alternative pathway for the N-trifluoroethylation of anilines, utilizing 2,2,2-trifluorodiazoethane (CF₃CHN₂) as the trifluoroethylating agent. documentsdelivered.comnih.gov The reaction is proposed to proceed via the migratory insertion of a silver carbene intermediate. documentsdelivered.comnih.gov

In this mechanism, the silver(I) catalyst reacts with trifluorodiazoethane to form a silver-carbene complex. This reactive intermediate then undergoes an N-H insertion reaction with an aniline. The key mechanistic step is believed to be a migratory insertion, where the aniline nitrogen attacks the carbene carbon, followed by a proton transfer to yield the this compound product and regenerate the silver catalyst. documentsdelivered.comnih.gov This method is effective for a range of aniline derivatives. nih.gov

When amides are used as substrates under similar silver-catalyzed conditions, the reaction pathway shifts to O-trifluoroethylation, resulting in the formation of trifluoroethyl imidates, highlighting the nuanced reactivity of the silver carbene intermediate. documentsdelivered.comnih.gov

Intrinsic Reactivity of the Fluorinated Aniline Moiety

The chemical behavior of this compound is largely dictated by the interplay of the trifluoromethyl group, the amino group, and the aromatic ring.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the aromatic ring of the aniline moiety is significant. The high electronegativity of the fluorine atoms causes a strong inductive electron withdrawal from the carbon atom to which they are attached. minia.edu.eg This effect is transmitted through the ethyl chain and the nitrogen atom to the aromatic ring, deactivating it towards electrophilic aromatic substitution. nih.govminia.edu.eg

This deactivation means that this compound will react more slowly than benzene (B151609) or aniline in electrophilic substitution reactions. The -CF₃ group, being a deactivating group, also acts as a meta-director for incoming electrophiles, similar to other strongly deactivating groups like -NO₂ or -CN. minia.edu.eg

The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group significantly modulates the nucleophilicity of the aniline nitrogen. By pulling electron density away from the nitrogen atom, the trifluoroethyl group makes the lone pair of electrons on the nitrogen less available for donation to an electrophile. reddit.com Consequently, this compound is a weaker nucleophile than aniline or alkyl-substituted anilines. This reduced nucleophilicity can influence the rates and outcomes of reactions at the nitrogen center. rsc.org

The electrophilic reactivity of the aromatic ring is also diminished due to the deactivating effect of the trifluoroethyl group, as discussed previously. However, the molecule can participate in specific reactions under the right conditions. For instance, it can be used in the trifluoromethylarylation of alkenes, showcasing a unique mode of reactivity that can be unlocked with specific reagents and solvents like hexafluoroisopropanol (HFIP). nih.gov The oxidation of the aniline moiety is also a possible reaction pathway, though the electron-withdrawing group can influence the oxidation potential compared to unsubstituted aniline. researchgate.net

Table 2: Comparative Reactivity Profile

| Compound | Aromatic Ring Reactivity (towards Electrophiles) | Nitrogen Nucleophilicity |

| Aniline | Activated, ortho, para-directing | High |

| N-Methylaniline | Activated, ortho, para-directing | High |

| This compound | Deactivated, meta-directing | Low |

This table provides a qualitative comparison based on established electronic effects of substituents. minia.edu.egreddit.com

Carbon-Fluorine Bond Activation in the Context of this compound

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.gov In the context of the -CH₂CF₃ group in this compound, the C-F bonds are particularly robust. The high bond dissociation energy presents a substantial kinetic barrier to cleavage. nih.govbaranlab.org

While the direct activation of the C-F bonds in this compound is not commonly reported, research into the C-F activation of trifluoromethyl arenes (ArCF₃) provides insight into the potential pathways. nih.govacs.org Catalytic methods for the selective functionalization of a single C-F bond in a trifluoromethyl group are an area of active research. nih.gov These methods often employ transition metal catalysts, such as palladium and copper combinations, which can achieve selective monodefluorination of ArCF₃ to ArCF₂H under specific conditions. nih.gov

The mechanisms for such transformations are complex and can involve oxidative addition of the C-F bond to a low-valent metal center or other pathways that avoid direct C-F bond scission. acs.org The development of catalytic systems that can selectively activate and functionalize the strong C-F bonds in the trifluoroethyl group of molecules like this compound remains a formidable but potentially rewarding goal in synthetic chemistry, offering new avenues for molecular diversification. baranlab.org

Investigations into Selective C-F Bond Functionalization

The selective functionalization of a single C-F bond in a trifluoromethyl group is a significant challenge in organofluorine chemistry due to the high bond dissociation energy. Research in this area for compounds like this compound is still developing, but insights can be drawn from studies on analogous structures such as trifluoromethyl alkenes and trifluoroacetates.

One prominent strategy involves nucleophilic attack followed by defluorination. In related systems, the reaction of a nucleophile with a trifluoromethyl-substituted substrate can lead to the displacement of a fluoride (B91410) ion, effectively functionalizing the carbon atom. The mechanism often proceeds through an intermediate state where the electron-withdrawing nature of the remaining fluorine atoms facilitates the departure of a fluoride anion.

Another approach is the photochemical activation of C-F bonds. Studies on trifluoroacetates and trifluoroacetamides have shown that photochemical methods can enable defluorinative alkylation. nih.gov This process typically involves the generation of a radical intermediate through photoinduced electron transfer. This radical can then undergo further reactions, leading to the formation of a new carbon-carbon or carbon-heteroatom bond in place of a C-F bond. While not specifically demonstrated on this compound, this methodology presents a promising avenue for its selective C-F bond functionalization. The general mechanism for such a transformation is depicted below:

General Reaction Scheme for Photochemical C-F Activation

R-CF₃ + Alkene --(Photocatalyst, Light)--> R-CF₂-Alkylated Product

Note: This represents a general transformation and has not been specifically reported for this compound.

Mechanistic Insights into Hydrodefluorination

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a critical reaction for the modification of fluorinated compounds. For this compound, this process would involve the stepwise or complete removal of fluorine atoms from the trifluoroethyl group.

Recent studies on the hydrodefluorination of trifluoromethylarenes using organophotoredox catalysis have provided valuable mechanistic insights that could be applicable to this compound. nih.gov The proposed mechanism involves the formation of a radical anion of the trifluoromethylarene through single-electron transfer from an excited photocatalyst. This radical anion is unstable and undergoes mesolytic cleavage, expelling a fluoride ion to form a neutral radical. This radical is then reduced by a hydrogen atom donor to complete the hydrodefluorination cycle. The process can be repeated to achieve exhaustive defluorination. nih.gov

A general catalytic cycle for this organophotoredox-mediated hydrodefluorination is illustrated below:

Postulated Catalytic Cycle for Hydrodefluorination

Excitation: Photocatalyst → [Photocatalyst]*

Single Electron Transfer: [Photocatalyst]* + R-CF₃ → [Photocatalyst]⁺ + [R-CF₃]⁻•

Fluoride Expulsion: [R-CF₃]⁻• → R-CF₂• + F⁻

Hydrogen Atom Transfer: R-CF₂• + Hydrogen Donor → R-CF₂H + [Hydrogen Donor]•

Regeneration of Photocatalyst: [Photocatalyst]⁺ + [Hydrogen Donor]• → Photocatalyst + [Hydrogen Donor]⁺

This mechanistic pathway highlights the potential for converting the robust trifluoroethyl group into a difluoroethyl or ethyl group under relatively mild conditions.

Cyclization and Rearrangement Reactions of this compound Derivatives

While direct cyclization and rearrangement reactions of this compound are not extensively documented, studies on its derivatives, particularly N-(2,2,2-trifluoroethyl)isatin ketimines, offer significant insights into the reactivity of the N-trifluoroethyl moiety in ring-forming processes.

These ketimine derivatives have been shown to participate in a variety of cycloaddition reactions, serving as 1,3-dipoles. nih.gov For instance, they undergo asymmetric [3+2] cycloaddition reactions with various alkenes and aldehydes, catalyzed by organocatalysts like squaramides or chiral amines. nih.gov These reactions lead to the formation of complex spirocyclic oxindole (B195798) structures containing the trifluoromethyl group. The trifluoroethyl group on the isatin (B1672199) nitrogen plays a crucial role in modulating the electronic properties and reactivity of the ketimine.

A representative example is the squaramide-catalyzed asymmetric [3+2] cycloaddition of N-(2,2,2-trifluoroethyl)isatin ketimines with barbiturate-based olefins, which yields spiroheterocyclic derivatives with high diastereoselectivity and enantioselectivity. nih.gov

| Catalyst | Substrate 1 | Substrate 2 | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Squaramide | N-(2,2,2-trifluoroethyl)isatin ketimine | Barbiturate-based olefin | Spiroheterocyclic derivative | 87:13–99:1 | 74–98 | 62–99 |

This table summarizes the findings from a study on N-(2,2,2-trifluoroethyl)isatin ketimine derivatives, not this compound itself. nih.gov

Furthermore, rearrangement reactions of aniline derivatives can lead to the formation of valuable heterocyclic structures. For example, a catalytic asymmetric cyclizative rearrangement of anilines with vicinal diketones has been developed to produce 2,2-disubstituted indolin-3-ones. nih.gov This reaction proceeds through a [3+2] heteroannulation, followed by dehydration and a 1,2-ester shift. While this compound was not explicitly used as a substrate in this study, the methodology demonstrates the potential for aniline derivatives to undergo complex rearrangements to form heterocyclic systems. The presence of the electron-withdrawing trifluoroethyl group could influence the regioselectivity and stereoselectivity of such rearrangements.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(2,2,2-Trifluoroethyl)aniline by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹⁹F, and ¹³C.

The ¹H NMR spectrum of this compound provides a clear proton inventory of the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet system in the range of δ 6.6-7.3 ppm. The protons ortho to the amino group (C2-H, C6-H) are expected to be the most upfield due to the electron-donating nature of the nitrogen, while the para proton (C4-H) and meta protons (C3-H, C5-H) will have distinct chemical shifts.

The methylene protons (-CH₂-) adjacent to both the nitrogen and the trifluoromethyl group are observed as a quartet around δ 3.8-4.0 ppm. This splitting pattern arises from the coupling with the three equivalent fluorine atoms of the CF₃ group (³JHF). The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be variable (typically around δ 3.9-4.2 ppm) and is influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho) | ~6.6-6.8 | Multiplet (or Doublet) | N/A | 2H |

| Aromatic (meta) | ~7.1-7.3 | Multiplet (or Triplet) | N/A | 2H |

| Aromatic (para) | ~6.9-7.1 | Multiplet (or Triplet) | N/A | 1H |

| N-H | ~3.9-4.2 (variable) | Broad Singlet | N/A | 1H |

| -CH₂- | ~3.8-4.0 | Quartet | ³JHF ~8-10 Hz | 2H |

¹⁹F NMR spectroscopy is highly specific for observing fluorine-containing functional groups. For this compound, the spectrum exhibits a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal appears as a triplet, a result of coupling to the adjacent two methylene protons (³JHF). The chemical shift for a CF₃ group attached to an ethylamine moiety typically falls within the range of δ -70 to -75 ppm, relative to a CFCl₃ standard. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make this technique particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. huji.ac.ilnih.gov

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The aromatic carbons display signals in the δ 110-150 ppm region. The ipso-carbon (C1, attached to nitrogen) is expected around δ 145-148 ppm. The ortho (C2, C6) and para (C4) carbons are shielded relative to the meta carbons (C3, C5) due to the electron-donating effect of the amino group.

The methylene carbon (-CH₂-) signal is anticipated around δ 45-50 ppm. A key feature is the signal for the trifluoromethyl carbon (-CF₃), which appears as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This signal is typically found in the region of δ 125-128 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ipso, C-N) | ~145-148 | Singlet | N/A |

| Aromatic (meta) | ~129-130 | Singlet | N/A |

| Aromatic (ortho) | ~113-115 | Singlet | N/A |

| Aromatic (para) | ~117-119 | Singlet | N/A |

| -CH₂- | ~45-50 | Quartet | ²JCF ~30-35 Hz |

| -CF₃ | ~125-128 | Quartet | ¹JCF ~275-280 Hz |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the vibrational modes of the molecule, providing a characteristic "fingerprint." These two methods are often complementary.

In the FTIR spectrum of this compound, a sharp, medium-intensity band is expected in the 3350-3450 cm⁻¹ region, corresponding to the N-H stretching vibration. The aromatic C-H stretching vibrations typically appear as a series of bands just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring produce characteristic absorptions in the 1500-1600 cm⁻¹ region.

The most prominent features related to the trifluoroethyl group are the very strong and broad absorption bands associated with the C-F stretching modes, which are expected to dominate the 1100-1300 cm⁻¹ region. The C-N stretching vibration is typically observed around 1250-1350 cm⁻¹.

Raman spectroscopy provides complementary data. While the C-F stretching modes are strong in the IR, they may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium | Weak-Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Weak-Medium |

| C-F Stretch (asymmetric & symmetric) | 1100 - 1300 | Very Strong, Broad | Medium |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information by determining the precise positions of atoms in a crystalline solid. As of now, a crystal structure for the parent compound, this compound, has not been reported in the publicly accessible crystallographic databases.

However, the crystal structure of a related derivative, N-(β,β,β-trifluoroethyl)-N,2,4,6-tetranitro-aniline, has been determined. acs.org It is crucial to note that the presence of four strongly electron-withdrawing nitro groups and an N-nitro group significantly alters the molecular geometry, bond lengths, and bond angles compared to the parent compound. Therefore, direct structural comparisons are not appropriate. Obtaining a single crystal of this compound would be necessary for a definitive analysis of its solid-state conformation, intermolecular interactions such as hydrogen bonding, and precise bond parameters.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₈F₃N), the calculated monoisotopic mass is 175.0609 Da. uni.lu The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 175.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. This would result in the loss of a trifluoromethyl radical (•CF₃) to form an ion at m/z = 106, corresponding to the [C₇H₈N]⁺ fragment.

Loss of H•: A peak at m/z = 174 (M-1) is common for amines, resulting from the loss of a hydrogen atom from the nitrogen or the alpha-carbon.

Cleavage of the N-CH₂ bond: Homolytic cleavage can lead to the formation of the aniline (B41778) radical cation at m/z = 92 ([C₆H₅NH]⁺˙).

Loss of HF: The loss of a neutral hydrogen fluoride (B91410) molecule (20 Da) from the molecular ion could lead to a fragment at m/z = 155. whitman.edu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 175 | [C₈H₈F₃N]⁺˙ (Molecular Ion) | N/A |

| 174 | [C₈H₇F₃N]⁺ | H• |

| 155 | [C₈H₇F₂N]⁺˙ | HF |

| 106 | [C₇H₈N]⁺ | •CF₃ |

| 92 | [C₆H₅NH]⁺˙ | •CH₂CF₃ |

| 77 | [C₆H₅]⁺ | •NHCH₂CF₃ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical methods are fundamental tools for exploring the intrinsic properties of N-(2,2,2-Trifluoroethyl)aniline at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional shape, electron distribution, and spectroscopic behavior.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Density Functional Theory (DFT) and ab initio methods are the premier computational techniques for this purpose, offering a balance of accuracy and computational cost. arxiv.org

DFT is founded on the principle that a system's ground-state energy and all other ground-state properties can be determined from its electron density. arxiv.org Methods like the popular B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are widely used to calculate the equilibrium geometries of aniline (B41778) derivatives. asianpubs.org These calculations systematically adjust the positions of the atoms until the configuration with the minimum possible energy is found. For aniline, DFT calculations have shown that the optimized C-N bond length is approximately 1.400 Å, which is in excellent agreement with the experimental value of 1.402 Å. researchgate.net Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, defining its complete molecular structure. The results for related substituted anilines show that DFT provides reliable geometric parameters. globalresearchonline.net

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. materialsciencejournal.org While foundational, the HF method does not fully account for electron correlation. More advanced ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy but are more computationally demanding. arxiv.orgnih.gov For molecules like substituted anilines, DFT methods often provide a superior balance of accuracy and efficiency for geometry optimization compared to simpler ab initio approaches like HF. researchgate.netmaterialsciencejournal.org

A comparison of optimized geometric parameters for aniline calculated using different theoretical methods highlights the reliability of these approaches.

| Parameter | HF/6-31G(d) | DFT/B3LYP/6-31G(d) | Experimental |

|---|---|---|---|

| C-N | 1.397 | 1.400 | 1.402 |

| N-H | 0.997 | 1.013 | 1.001 |

| C-C (avg) | 1.386 | 1.397 | 1.395 |

Data sourced from computational studies on aniline. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For trifluoromethyl-substituted anilines, which are structurally similar to this compound, DFT calculations have been used to analyze the FMOs. researchgate.netresearchgate.net In these molecules, the HOMO is typically localized over the aniline ring and the nitrogen atom, indicating that this region is the primary site for electrophilic attack. The LUMO is often distributed across the aromatic ring and the electron-withdrawing trifluoromethyl group. This distribution highlights the charge transfer that can occur within the molecule. researchgate.net FMO analysis for this compound would similarly map its reactive sites.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.53 |

| E(LUMO) | -1.99 |

| Energy Gap (ΔE) | 4.54 |

Data sourced from a DFT study on a related trifluoromethyl aniline derivative. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. samipubco.com It is mapped onto the molecule's surface of constant electron density, using a color scale to indicate different potential values. The MEP is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for nucleophilic and electrophilic attack. malayajournal.org

Regions with a negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. Green areas represent regions of neutral potential. malayajournal.org

In studies of trifluoromethyl anilines, MEP analysis reveals that the most negative potential is located around the nitrogen atom of the amino group and the highly electronegative fluorine atoms of the trifluoromethyl group. researchgate.net These regions are therefore the primary nucleophilic sites. The hydrogen atoms of the amino group and the aromatic ring typically show a positive potential, making them susceptible to nucleophilic attack. researchgate.net A similar MEP map for this compound would highlight the electron-rich nature of the nitrogen and fluorine atoms and the electron-deficient character of the N-H proton.

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. scirp.org These calculations are essential for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. materialsciencejournal.org

DFT methods, particularly B3LYP, have proven to be highly effective for frequency calculations in aniline derivatives. asianpubs.orgglobalresearchonline.net The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor, which is generally around 0.96 for B3LYP calculations. globalresearchonline.net

For substituted anilines, theoretical calculations have successfully assigned vibrational modes, including the characteristic N-H stretching, C-N stretching, and aromatic ring vibrations. asianpubs.orgmaterialsciencejournal.org For this compound, theoretical predictions would be crucial for identifying the vibrational modes associated with the trifluoroethyl group, particularly the C-F stretching frequencies, which are expected to appear at characteristic positions in the IR spectrum.

| Vibrational Mode | Calculated (B3LYP) | Experimental (IR) |

|---|---|---|

| N-H Antisymmetric Stretch | 3502 | 3508 |

| N-H Symmetric Stretch | 3408 | 3422 |

| C-N Stretch | 1265 | 1282 |

| NH₂ Scissoring | 1619 | 1618 |

Data sourced from theoretical and experimental studies on aniline. asianpubs.orgmaterialsciencejournal.org

Mulliken population analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule from the results of quantum chemical calculations. wikipedia.orgq-chem.com This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions. The charge distribution is a key factor influencing a molecule's physical and chemical properties, including its dipole moment and reactivity.

While conceptually simple, Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.org Despite this limitation, the method is widely used to analyze charge distribution trends. In studies of substituted anilines, such as 3-(trifluoromethyl)aniline (B124266) derivatives, Mulliken charge analysis has shown that the nitrogen and fluorine atoms carry significant negative charges, confirming their high electronegativity. researchgate.net The carbon atom attached to the fluorine atoms, as well as the hydrogen atoms of the amino group, typically exhibit positive charges. researchgate.net This charge separation is indicative of the strong inductive effects of the substituents. A similar analysis for this compound would quantify the partial charges on each atom, providing insight into its intramolecular electronic environment.

| Atom | Charge (e) |

|---|---|

| N(8) (Imine) | -0.246 |

| F(4') | -0.211 |

| F(4'') | -0.211 |

| F(4''') | -0.211 |

| C(9) (Imine) | +0.165 |

| C(4) (CF₃-bearing) | +0.413 |

Data sourced from a computational study on a related trifluoromethyl aniline derivative. researchgate.net

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and transition states, providing a complete picture of the reaction mechanism. researchgate.net These studies allow for the calculation of activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics.

For aniline and its derivatives, theoretical studies have elucidated various reaction mechanisms. For instance, the mechanism of electrophilic substitution, such as chlorination, has been studied using DFT, confirming the role of intermediate complexes in determining the reaction's orientation. researchgate.net Other studies have modeled the atmospheric oxidation of anilines by hydroxyl (OH) radicals, identifying hydrogen abstraction from the amino group and OH addition to the aromatic ring as the main reaction channels. mdpi.com

A particularly relevant study proposed a reaction mechanism for the iron porphyrin-catalyzed N-trifluoroethylation of anilines. nih.gov The proposed pathway involves the in-situ formation of a ferrous nitrosyl complex, which then reacts with trifluoromethyl diazomethane (B1218177) (generated from the reaction precursors) to form an iron-carbene intermediate. This highly reactive intermediate is then attacked by the aniline nucleophile to yield the N-trifluoroethylated product and regenerate the catalyst. nih.gov Computational modeling of this and similar reactions involving this compound could validate the proposed steps and provide quantitative data on the energetics of each intermediate and transition state, offering a deeper understanding of the reaction's feasibility and efficiency.

Computational Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of events during a chemical transformation—the reaction mechanism—is fundamental to controlling and optimizing synthetic processes. Computational methods allow for the exploration of potential energy surfaces, identifying stable intermediates and the high-energy transition states that connect them. arxiv.org

A key synthetic route to N-trifluoroethylated anilines involves an iron porphyrin-catalyzed N-H insertion reaction using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.org While the exact mechanism for this compound formation via this route has been proposed based on experimental evidence, computational studies are crucial for validating the pathway and quantifying the energy barriers involved. The proposed mechanism proceeds through several key steps: nih.gov

Formation of a ferrous nitrosyl complex, Fe(II)TPP(NO), from the iron(III) porphyrin catalyst.

Reaction with trifluorodiazoethane (generated in situ) to form a highly reactive iron-carbene intermediate.

Nucleophilic attack by the aniline on the iron-carbene, leading to the formation of the N-C bond and regenerating the catalyst.

Computational techniques, particularly Density Functional Theory (DFT), can model each of these stages. researchgate.net By calculating the energies of the reactants, intermediates, and transition states, a complete energy profile of the reaction can be constructed. This allows for the comparison of different possible pathways—for instance, distinguishing between desired and undesired side reactions. researchgate.net The identification of the transition state, the highest point on the energy path between a reactant and product, is especially critical as its energy determines the reaction rate. ims.ac.jp Advanced algorithms, such as the Artificial Force Induced Reaction (AFIR) method, can systematically search for these transition states, providing a comprehensive map of the reaction network. researchgate.net

In analogous systems, combined experimental and computational studies have successfully elucidated complex reaction mechanisms. For example, in the synthesis of chiral sulfonimidamides from anilines, DFT calculations were vital in confirming an SN2-like transition state and highlighting the role of a calcium catalyst in coordinating with the leaving group to lower the activation energy. wur.nl

| Computational Method/Concept | Application in Mechanism Studies | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules, intermediates, and transition states. | Provides the potential energy surface of a reaction, allowing for the determination of reaction feasibility and kinetics. | researchgate.net |

| Transition State (TS) Search | Algorithms designed to locate the saddle point (highest energy point) on a reaction coordinate. | Identifies the energy barrier (activation energy) of a reaction, which is crucial for understanding reaction rates. | ims.ac.jp |

| Artificial Force Induced Reaction (AFIR) | An automated method for exploring reaction pathways between given reactants without pre-defined reaction coordinates. | Can uncover unexpected or complex reaction pathways and side reactions, providing a comprehensive reaction network. | researchgate.net |

| Quantum Chemical Pathway Exploration | Systematic exploration of potential energy surfaces to identify all relevant intermediates and elementary reactions. | Enables the design of new reactions and the optimization of existing ones by understanding desired and undesired paths. | researchgate.net |

Prediction and Rationalization of Stereochemical Outcomes (e.g., Enantioselectivity)

When a reaction can produce multiple stereoisomers, controlling the stereochemical outcome is paramount, especially in the synthesis of bioactive molecules. Computational chemistry provides a framework for understanding and predicting why one stereoisomer is formed preferentially over another. This is achieved by comparing the energies of the diastereomeric transition states that lead to the different products; the lower-energy pathway is favored, resulting in the major product.

For reactions involving trifluoromethyl-containing imines, which are precursors to chiral amines, the stereochemistry of the imine itself (E vs. Z isomer) can be critical for achieving high enantioselectivity in subsequent reactions like catalytic reductions. nih.gov The relative stability of these imine isomers and their transition states during a reaction can be accurately predicted computationally.

A clear example of this predictive power is seen in the asymmetric [3 + 2] cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines (structurally related to this compound). A proposed transition state model was developed to rationalize the observed high stereoselectivity. mdpi.com In this model, the catalyst and substrate come together to form a specific geometry. The bulky aryl group on one face of the molecule sterically blocks the approach of the reacting partner from that side (the Re-face). Consequently, the reaction is directed to the opposite, less hindered face (the Si-face), leading to the formation of a single enantiomer. mdpi.com Such models, built on computational analysis of steric and electronic factors, are fundamental to designing effective chiral catalysts.

Furthermore, computational studies have been instrumental in confirming the stereospecificity of reactions. In the synthesis of aniline-derived sulfonimidamides, theoretical calculations supported the experimental observation that the reaction proceeds with a complete inversion of configuration at the chiral sulfur center, consistent with an SN2-type mechanism. wur.nl

| Reaction Type | Computational Model/Finding | Stereochemical Outcome Explained | Reference |

|---|---|---|---|

| Asymmetric [3 + 2] Cycloaddition | A transition state model (TS-1) shows significant steric hindrance on one face of the molecule. | The reaction proceeds selectively on the less hindered Si-face, leading to high enantioselectivity. | mdpi.com |

| Catalytic Ketimine Reduction | The relative energies of E and Z imine isomers and their respective transition states determine the product ratio. | Control over the starting imine geometry is crucial for achieving a single enantiomeric product. | nih.gov |

| Nucleophilic Substitution at Sulfur | DFT calculations confirmed an SN2-like transition state. | The mechanism involves an inversion of stereochemistry at the sulfur atom, explaining the observed enantiospecificity. | wur.nl |

Intermolecular Interactions and Molecular Recognition Studies

The physical properties and biological activity of a molecule are dictated not only by its covalent structure but also by the web of non-covalent intermolecular interactions it forms with its environment. frontiersin.org this compound possesses several functional groups capable of engaging in a variety of such interactions.

The aniline moiety contains:

An N-H group , which can act as a hydrogen bond donor. researchgate.net

An aromatic ring , which can participate in π-π stacking and C-H•••π interactions. rsc.org

A nitrogen atom , which can act as a hydrogen bond acceptor.

The trifluoroethyl group contains:

Three fluorine atoms , which are highly electronegative and can act as weak hydrogen bond acceptors in N-H•••F or C-H•••F interactions. rsc.org

Computational methods are essential for identifying and quantifying these subtle forces. jmcs.org.mx

Molecular Electrostatic Potential (MEP) maps visualize the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of a molecule, predicting sites for electrostatic interactions like hydrogen bonding. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis quantifies the interactions between filled and empty orbitals, providing a measure of the strength of interactions like hydrogen bonds and charge transfer. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to identify bond critical points (BCPs), which provide evidence for specific interactions between atoms. rsc.org

These interactions are the basis of molecular recognition, the process by which molecules selectively bind to one another. For instance, the self-assembly of fluorinated arylenediamines into co-crystals is guided by a competition between various interactions like N–H⋯O hydrogen bonds and π⋯π stacking. rsc.org Computational analysis can rank the strength of these interactions, explaining the resulting crystal structure. Similarly, understanding the specific hydrogen bonds and other non-covalent contacts between a drug molecule and its protein or nucleic acid target is key to designing more potent and selective medicines. jmcs.org.mxnih.gov

| Interacting Group | Type of Interaction | Potential Role | Investigative Computational Method | Reference |

|---|---|---|---|---|

| N-H group (Aniline) | Hydrogen Bond Donor | Binding to H-bond acceptors (e.g., oxygen, nitrogen atoms). | MEP, NBO, QTAIM | researchgate.netrsc.orgnih.gov |

| Aromatic Ring (Aniline) | π-π Stacking / X-H•••π | Self-assembly, binding in hydrophobic pockets. | NCI (Non-Covalent Interaction) plots, DFT | rsc.org |

| Fluorine Atoms (Trifluoroethyl) | Weak Hydrogen Bond Acceptor | Fine-tuning molecular conformation and crystal packing. | QTAIM, NBO | rsc.org |

| Entire Molecule | Van der Waals / Dispersion Forces | General intermolecular attraction, contributes to packing efficiency. | Molecular Dynamics, DFT with dispersion correction | jmcs.org.mxnih.gov |

Applications of N 2,2,2 Trifluoroethyl Aniline and Its Analogs in Specialized Chemical Fields

Building Blocks for Complex Organic Synthesis

N-(2,2,2-Trifluoroethyl)aniline is a valuable starting material for the synthesis of more intricate organic molecules, particularly those containing fluorine. Its derivatives are widely utilized as platform chemicals in synthetic organic chemistry, medicinal chemistry, and agrochemistry. rsc.org

Precursors for Fluorinated Amino Acids and Other Biologically Active Molecules

The synthesis of N-trifluoroethylated amines is a significant area of research due to their role as precursors to various biologically active molecules. nih.gov For instance, N-(2,2,2-trifluoroethyl)isatin ketimines, derived from trifluoroethylamine, have been instrumental in the synthesis of complex trifluoromethyl-containing spiro-fused compounds through reactions like diastereoselective [3+2] cycloaddition. mdpi.com These reactions pave the way for creating novel pyrrolidinyl spirooxindole derivatives which are of interest in medicinal chemistry. mdpi.com

The development of synthetic methods to introduce the trifluoroethyl group into aniline (B41778) structures is an active area of research. One notable method involves an iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.orgrsc.org This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation, offering good yields for a range of N-trifluoroethylated anilines. rsc.orgrsc.org

Synthesis of Diverse Fluorinated Compounds via Selective C-F Bond Activation

The activation of the strong carbon-fluorine (C-F) bond is a challenging yet crucial transformation in organic synthesis, enabling the creation of diverse fluorinated compounds. smolecule.comacs.org N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline serves as a starting material for the selective activation of C-F bonds. smolecule.com Recent advancements have demonstrated the electrochemical trihydrodefluorination of trifluoromethyl arenes to form the corresponding methyl arenes, a process mediated by in situ generated Lewis acidic silyl (B83357) cations. rsc.org This method represents a milder, "greener" approach to C-F bond activation. rsc.org

Contributions to Medicinal Chemistry Research and Drug Design

The introduction of a trifluoromethyl group into a molecule can significantly impact its physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding selectivity to biological targets. nih.gov This makes trifluoroethylated compounds, such as those derived from this compound, of great interest in drug discovery and medicinal chemistry. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Trifluoroethylated Scaffolds

The trifluoromethyl group is a key feature in many pharmaceutical and agrochemical compounds. bohrium.com Structure-Activity Relationship (SAR) studies are crucial for understanding how the trifluoroethyl group influences the biological activity of a molecule. For example, in the development of anticancer agents, the incorporation of a trifluoromethyl group into an isoxazole-based molecule was shown to significantly enhance its anti-cancer activity against human breast cancer cell lines. nih.gov The trifluoromethylated compound was found to be almost eight times more active than its non-fluorinated analog, highlighting the positive impact of the CF3 moiety. nih.gov

Development of Novel Pharmaceutical Intermediates and Drug Candidates

This compound and its analogs are crucial intermediates in the synthesis of various pharmaceutical products. innospk.com For example, 2-Fluoro-5-(trifluoromethyl)aniline is a key building block for advanced pharmaceutical intermediates. innospk.com The presence of fluorine atoms can favorably alter the pharmacokinetic properties of drugs, such as absorption and metabolism. innospk.com N-trifluoroethylated amines are considered important platform chemicals in medicinal chemistry. nih.gov

Influence of the Trifluoroethyl Group on Molecular Interactions with Biological Targets

The trifluoromethyl group can significantly affect a molecule's interactions with biological targets. ontosight.ai Its introduction can increase lipophilicity, which can in turn influence the compound's potency and selectivity. ontosight.ai The trifluoromethyl group enhances target binding affinity due to the high electronegativity of fluorine atoms, which can improve hydrogen bonding and electrostatic interactions. mdpi.com It can also increase hydrophobic interactions due to its size being larger than a methyl group. mdpi.com In drug design, the trifluoromethyl group can enhance metabolic stability and improve binding affinity to receptors, as seen in drugs targeting neurological pathways. mdpi.com The introduction of a trifluoromethyl group can also lead to better oral bioavailability and permeability across the blood-brain barrier. mdpi.com

Advanced Materials Science Applications

The incorporation of fluorine atoms into polymers often imparts unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. The trifluoroethyl group, in particular, is a valuable moiety for tuning the characteristics of materials. While the direct polymerization of this compound is not extensively documented in dedicated studies, the behavior of analogous fluorinated and N-substituted polyanilines provides significant insight into its potential for creating high-performance materials.

Synthesis of High-Performance Fluorinated Materials with Enhanced Stability

Polyaniline (PANI) is a well-known conducting polymer, but its processing and thermal stability can be limiting factors for certain applications. researchgate.net The introduction of substituents on the aniline nitrogen atom or the aromatic ring is a common strategy to modify its properties. The synthesis of copolymers of aniline with halogen-substituted anilines, such as 2-chloroaniline (B154045) or 2-iodoaniline, can be achieved through chemical oxidation. nus.edu.sg Similarly, copolymers of aniline and 3-fluoroaniline (B1664137) have been shown to exhibit increased solubility and greater thermal stability compared to the parent polyaniline homopolymer. researchgate.net

The chemical oxidative polymerization of fluoroaniline (B8554772) monomers, such as 2-fluoroaniline (B146934), 3-fluoroaniline, and 4-fluoroaniline, has been successfully carried out using oxidizing agents like potassium dichromate in an acidic medium. researchgate.net Thermogravimetric analysis (TGA) of poly(fluoroaniline) reveals that it is thermally more stable than unsubstituted polyaniline, which is likely due to the presence of the fluorine atom along the polymer backbone. jmest.org This suggests that a homopolymer derived from this compound could exhibit enhanced thermal stability due to the strong carbon-fluorine bonds in the trifluoroethyl group. The general thermal stability of polyaniline can be influenced by the sample form and the surrounding environment. capes.gov.br For instance, the thermal stability of polyaniline composites can be improved by the inclusion of materials like metal oxides. researchgate.net

Table 1: Comparative Thermal Properties of Polyaniline and its Analogs

| Polymer | Property | Observation |

|---|---|---|

| Polyaniline (PANI) | Thermal Stability | Generally stable, but can be limited for high-temperature applications. researchgate.net |

| Poly(fluoroaniline) | Thermal Stability | Exhibits greater thermal stability compared to PANI. jmest.org |

| Poly(aniline-co-3-fluoroaniline) | Thermal Stability | Shows increased thermal stability over PANI homopolymer. researchgate.net |

Tailoring Material Properties through Trifluoroethyl Group Incorporation

The trifluoroethyl group is a powerful tool for tailoring the bulk and surface properties of polymeric materials. The radical copolymerization of 2,2,2-trifluoroethyl acrylate (B77674) (ATRIF) with acrylonitrile (B1666552) (AN) has been studied to create dielectric materials. researchgate.net The resulting poly(AN-co-ATRIF) copolymers show good thermal stability, which is improved by the incorporation of the AN comonomer. researchgate.net The glass transition temperatures of these copolymers can be tuned by varying the molar percentage of the trifluoroethyl-containing monomer. researchgate.net

Similarly, the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion has been achieved through the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF). rsc.org The incorporation of the trifluoroethyl group influences the surface properties of the resulting polymer. Copolymers of aniline and 2-fluoroaniline have demonstrated higher solubility in solvents like N-methylpyrrolidinone (NMP) compared to polyaniline. jmest.org This increased solubility is a direct result of the fluorine substitution, which can reduce the strong inter-chain interactions present in unsubstituted polyaniline, thereby improving its processability. jmest.org It is therefore anticipated that the presence of the N-(2,2,2-trifluoroethyl) group in a polyaniline backbone would similarly enhance solubility and modify other physical properties such as conductivity and morphology. jmest.org

Role in Agrochemical Development

The introduction of trifluoromethyl and related fluoroalkyl groups is a well-established strategy in the design of modern agrochemicals, often leading to enhanced biological activity, metabolic stability, and favorable physicochemical properties. This compound and its analogs serve as important building blocks in the synthesis of various active ingredients for crop protection.

Research into novel herbicides has led to the synthesis of a series of N-(2,2,2)-trifluoroethylpyrazole derivatives. nih.gov Bioassays of these compounds revealed good herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov Notably, one of the synthesized compounds demonstrated superior pre-emergence herbicidal effects in greenhouse trials compared to some existing commercial herbicides, along with good crop safety for maize and rape at specific application rates. nih.gov Field trials further confirmed the promising herbicidal activity of this N-(2,2,2)-trifluoroethylpyrazole derivative through soil application. nih.gov

In the field of insecticides, structure-activity relationship studies have been conducted on anilino-triazine compounds. nih.gov An initial screening identified a compound containing a trifluoroethoxy group with weak insecticidal potency. nih.gov Subsequent synthesis and testing of analogs revealed that modifying the aniline portion of the molecule could significantly impact insecticidal efficacy against lepidopteran species such as Helicoverpa zea and Spodoptera exigua. nih.gov Further investigations showed that replacing one of the trifluoroethoxy groups with a substituted aniline moiety led to more potent insecticides. nih.gov This highlights the importance of the trifluoroalkoxy and aniline components in designing effective triazine-based insecticides. Additionally, 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628) is a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide.

The trifluoromethylpyridine moiety is another crucial component in many modern agrochemicals, with a significant market demand for its intermediates. semanticscholar.org The development of insecticides containing indane and its analogs has also been a focus of research, leading to potent compounds. mdpi.com

Table 2: Research Findings on Agrochemicals Incorporating the N-(2,2,2-Trifluoroethyl) Moiety or its Analogs

| Compound Class | Target Application | Research Finding |

|---|---|---|

| N-(2,2,2)-trifluoroethylpyrazole derivatives | Herbicides | Exhibited good pre-emergence herbicidal activity against various weeds with good crop safety in maize and rape. nih.gov |

| Anilino-triazine derivatives | Insecticides | Analogs with trifluoroethoxy groups showed that potency could be improved by modifying the aniline and triazine core. nih.gov |

| 2-amino-N-(2,2,2-trifluoroethyl) acetamide | Insecticide Intermediate | Serves as a key building block for the synthesis of the veterinary insecticide fluralaner. |

| Trifluoromethylphenyl amides | Fungicides | Certain synthesized amides showed strong and broad-spectrum antifungal activity against various plant pathogens. |

Environmental Research Perspectives on Fluorinated Anilines

Environmental Persistence and Degradation Resistance of C-F Bonds

The environmental persistence of fluorinated organic compounds is intrinsically linked to the strength of the carbon-fluorine (C-F) bond. This bond is one of the strongest covalent bonds in organic chemistry, which makes compounds containing it, such as N-(2,2,2-Trifluoroethyl)aniline, highly resistant to degradation. wikipedia.orgepa.gov

Several factors contribute to the exceptional stability of the C-F bond. Fluorine is the most electronegative element, leading to a highly polarized and strong bond with carbon. As more fluorine atoms are attached to a single carbon, as in the trifluoromethyl (-CF3) group, the bond strength increases further. epa.gov This high bond energy confers significant thermal and chemical stability, making fluorinated compounds less susceptible to the natural degradation processes that break down other organic molecules. epa.govyoutube.com

The table below compares the bond energy of the C-F bond to other carbon-halogen bonds and the C-H bond, illustrating its superior strength.

| Bond | Average Bond Energy (kJ/mol) |

| C-F | 486 |

| C-H | 417 |

| C-Cl | 326 |

| C-Br | 285 |

| C-I | 213 |

| (Data sourced from reference epa.gov) |

This inherent chemical stability is a primary reason why many fluorinated compounds are classified as persistent organic pollutants (POPs). wikipedia.org However, some research suggests that the persistence of per- and polyfluorinated compounds (PFAS) is not solely due to the C-F bond's strength but is also a matter of evolutionary biology. nih.govsemanticscholar.org Microorganisms, which are the primary drivers of environmental degradation for most organic chemicals, have not yet evolved the widespread and efficient enzymatic machinery required to break down these highly fluorinated, synthetic molecules. nih.govsemanticscholar.orgnih.gov The challenge for microbes involves not just cleaving the C-F bond but also transporting the compounds into the cell and detoxifying the resulting fluoride (B91410) ions. nih.gov

Research on Biogeochemical Cycling and Fate of Fluorinated Organic Compounds

Once released into the environment, fluorinated organic compounds enter complex biogeochemical cycles. Due to their persistence, they can be transported over long distances in water and the atmosphere, leading to their detection in remote locations far from their sources. researchgate.netacs.org The fate of a specific compound like this compound is influenced by its structure, which includes both an aniline (B41778) group and a trifluoroethyl group. While anilines can be toxic to microorganisms, some microbes have demonstrated the ability to degrade them. nih.govmdpi.com

The trifluoromethyl group (-CF3), a key feature of the trifluoroethyl moiety, is generally considered recalcitrant to degradation. researchgate.net However, research has shown that under certain conditions, particularly through atmospheric oxidation and photolysis, compounds containing this group can degrade. unep.orgacs.org A common terminal degradation product of many compounds containing the -CF3 group is Trifluoroacetic acid (TFA). unep.org For example, the photolytic degradation of the lampricide 3-trifluoromethyl-4-nitrophenol has been shown to yield TFA. acs.org While TFA is highly stable and persistent in water, it is not all compounds with a -CF3 group that degrade to it. unep.org

Development of Sustainable Synthetic Practices for Fluorinated Molecules

In response to the environmental concerns associated with fluorinated compounds, significant research efforts are focused on developing more sustainable and "green" synthetic methods. youtube.comnumberanalytics.com Traditional fluorination processes often rely on hazardous reagents like elemental fluorine (F2) or hydrofluoric acid (HF), which pose significant handling risks and contribute to pollution. numberanalytics.com

Modern sustainable practices aim to minimize environmental impact by reducing waste, lowering energy consumption, and using less hazardous materials. numberanalytics.com Key areas of innovation include:

Novel Reagents and Catalysts: Chemists are developing methods that avoid the most dangerous fluorinating agents. One approach uses caesium fluoride as a safer fluorine source to create trifluoromethyl groups without relying on PFAS-based reagents. sciencedaily.com The development of more efficient and environmentally benign catalysts, such as those based on copper instead of precious metals like palladium, can lead to milder reaction conditions and reduced energy use. numberanalytics.com